1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride
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Description
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H35Cl2NO3 and its molecular weight is 396.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activities
Adamantane derivatives have shown potent broad-spectrum antibacterial activity, as well as action against specific Gram-positive bacteria and the pathogenic fungus Candida albicans (Al-Wahaibi et al., 2017). Additionally, certain adamantane and morpholinoacetamide derivatives have exhibited in vitro anti-tuberculosis activities, highlighting their potential in treating bacterial infections (Bai et al., 2011).
Anti-inflammatory and Hypoglycemic Activities
Adamantane compounds have demonstrated significant anti-inflammatory activity in vivo, along with hypoglycemic effects in diabetic rat models, suggesting their potential use in treating inflammation and diabetes (Al-Abdullah et al., 2014).
Antiviral and Neurokinin-1 Receptor Antagonism
Adamantane-based compounds have shown promise in antiviral applications, particularly against strains that are resistant to other treatments. Additionally, certain adamantyl-morpholino compounds have been identified as potent neurokinin-1 receptor antagonists, which could be beneficial in treating depression and emesis (Harrison et al., 2001).
Corrosion Inhibition
Adamantane derivatives have also been investigated for their corrosion inhibition properties, especially in acidic mediums, demonstrating their potential in protecting metals against corrosion (Douche et al., 2020).
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3.2ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,21H,1-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQDGNJGGMZQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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